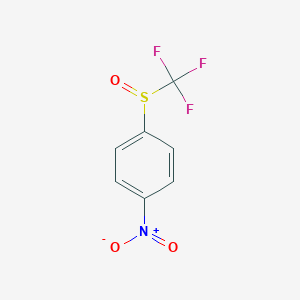

4-(Trifluoromethylsulphinyl)nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)6-3-1-5(2-4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEZTKJJCSPLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Trifluoromethylsulphinyl Nitrobenzene

Reactions Involving the Sulfinyl Group

The trifluoromethylsulfinyl group (-S(O)CF₃) is a unique functional group that imparts specific reactivity to the aromatic ring. Its strong electron-withdrawing nature, a consequence of the electronegative fluorine and oxygen atoms, plays a crucial role in the chemical transformations it undergoes.

Reactivity in C-H Functionalization Reactions

While direct C-H functionalization adjacent to the sulfinyl group of 4-(Trifluoromethylsulphinyl)nitrobenzene is not extensively documented, the reactivity of analogous aryl trifluoromethyl sulfoxides suggests potential pathways. One notable transformation is the "interrupted Pummerer reaction," where trifluoromethyl sulfoxides act as reagents for metal-free C-H trifluoromethylthiolation of other arenes. nih.govmanchester.ac.uk In this type of reaction, the sulfoxide (B87167) is activated to form a highly electrophilic intermediate, which can then react with a C-H bond of another aromatic compound. soton.ac.uk This suggests that under specific conditions, the sulfinyl group could participate in reactions that result in the functionalization of other molecules, rather than the parent ring itself.

A proposed mechanism for such a reaction involves the activation of the trifluoromethyl sulfoxide with an agent like triflic anhydride (B1165640) (Tf₂O) to generate a highly electrophilic sulfonium (B1226848) intermediate. This intermediate can then be attacked by an electron-rich (hetero)arene to form a sulfonium salt. Subsequent removal of the aryl group from the sulfur atom reveals the trifluoromethylthiolated product. soton.ac.uk

Electrophilic Nature of the Sulfinyl Sulfur in Specific Transformations

The sulfur atom in the trifluoromethylsulfinyl group exhibits an electrophilic character, which is enhanced by the presence of the trifluoromethyl and nitro groups. This electrophilicity is central to its reactivity. For instance, in the interrupted Pummerer reaction described above, the activation of the sulfoxide generates a potent electrophilic species. soton.ac.uk

Furthermore, the electrophilic nature of the sulfinyl group is evident in oxidation reactions. The sulfur atom can be attacked by nucleophilic oxidizing agents. The activation of hydrogen peroxide by trifluoroacetic acid (TFA), for example, enhances the electrophilic character of the oxidant, which then attacks the sulfur atom. rsc.orgrsc.org This interaction underscores the susceptibility of the sulfinyl sulfur to electrophilic attack, a key aspect of its chemical reactivity.

Derivatization and Further Oxidation of the Sulfinyl Group

The sulfinyl group in aryl trifluoromethyl sulfoxides can be readily derivatized, most commonly through oxidation to the corresponding sulfonyl group (-SO₂CF₃). The oxidation of trifluoromethyl sulfides to sulfoxides is often challenging to stop selectively, as overoxidation to the sulfone can occur readily. rsc.org

Various oxidizing agents have been employed for this transformation, including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), and Oxone®. rsc.org The choice of oxidant and reaction conditions is crucial for achieving high selectivity. For instance, the use of 30% aqueous hydrogen peroxide in trifluoroacetic acid (TFA) as a solvent and activator has been shown to be a highly selective method for the oxidation of aryl trifluoromethyl sulfides to sulfoxides, while minimizing the formation of the sulfone. rsc.orgrsc.org The trifluoroacetic acid is believed to activate the hydrogen peroxide and also deactivate the resulting sulfoxide towards further oxidation. rsc.orgrsc.org

The table below summarizes different conditions for the oxidation of aryl trifluoromethyl sulfides, which are precursors to the sulfoxide found in this compound.

| Oxidant | Solvent/Activator | Product Selectivity (Sulfoxide vs. Sulfone) | Reference |

| 30% H₂O₂ | Trifluoroacetic Acid (TFA) | High selectivity for sulfoxide | rsc.orgrsc.org |

| m-CPBA | Trifluoroacetic Acid (TFA) | Less selective, formation of sulfone observed | rsc.org |

| H₂O₂ | Tantalum Carbide (TaC) | High yield of sulfoxides | organic-chemistry.org |

| H₂O₂ | Niobium Carbide (NbC) | Efficiently affords sulfones | organic-chemistry.org |

| H₂O₂ | Silica-based Tungstate | Good to excellent yields of sulfoxides and sulfones | organic-chemistry.org |

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The presence of the electron-withdrawing trifluoromethylsulfinyl group can influence the reactivity of the nitro group.

Selective Reduction Strategies of the Nitro Group

The reduction of the nitro group in this compound to the corresponding amine is a key transformation for the synthesis of valuable intermediates. A significant challenge in this reduction is the chemoselective conversion of the nitro group without affecting the sulfinyl group or other sensitive functionalities.

Several methods for the chemoselective reduction of nitroarenes have been developed that could be applicable to this system. These methods often employ specific catalysts and reducing agents that are mild enough to avoid unwanted side reactions.

Formation of Aryl Amines (e.g., Aniline)

The formation of 4-(Trifluoromethylsulphinyl)aniline from its nitro precursor is a synthetically important reaction. Catalytic hydrogenation is a common method for nitro group reduction. However, standard conditions using catalysts like palladium on carbon (Pd/C) can sometimes lead to the reduction of other functional groups. nih.gov

To achieve higher chemoselectivity, various catalytic systems have been explored. These include:

Iron-based catalysts: A simple and bench-stable iron(III) catalyst with a silane (B1218182) has been shown to be chemoselective for the reduction of nitro groups in the presence of various other functionalities.

Manganese-based catalysts: An air- and moisture-stable manganese catalyst has been used for the hydrogenation of nitroarenes under mild conditions, tolerating a broad range of functional groups.

Gold-based catalysts: Gold nanoparticles supported on metal oxides like TiO₂ or Fe₂O₃ have been used for the chemoselective hydrogenation of functionalized nitroarenes with H₂ under mild conditions.

Metallic iron in water: A novel and environmentally friendly method involves the use of commercial metallic iron powder in water as a terminal hydrogen source, which can efficiently and chemoselectively reduce nitroarenes.

Tin(II) chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines in the presence of other reducible groups. nih.gov

The following table outlines various reagent systems used for the selective reduction of nitroarenes to anilines, which could be applied to this compound.

| Reagent/Catalyst | Reducing Agent | Key Features | Reference(s) |

| Iron(III) catalyst | Silane | Chemoselective for nitro groups | |

| Manganese catalyst | H₂ | Air- and moisture-stable, mild conditions | |

| Gold nanoparticles on TiO₂/Fe₂O₃ | H₂ | Mild conditions, avoids hydroxylamine (B1172632) accumulation | |

| Metallic Iron | Water | Environmentally friendly, chemoselective | |

| Tin(II) chloride (SnCl₂) | - | Mild reduction conditions | nih.gov |

| Nickel-catalyzed hydrosilylation | PMHS | Chemoselective for nitro groups | rsc.org |

The choice of the specific reduction strategy would depend on the desired reaction scale, cost-effectiveness, and compatibility with other functional groups present in the molecule.

Selective Formation of Azoxybenzene (B3421426), Azobenzene (B91143), Nitrosobenzene (B162901), and Phenylhydroxylamine

The nitro group on an aromatic ring can be selectively reduced to various oxidation states, yielding a range of valuable chemical intermediates. While specific studies on this compound are not extensively detailed in the provided literature, the general principles of nitroarene reduction can be applied to understand its potential transformations. The reduction of nitroarenes can be controlled to selectively form N-phenylhydroxylamine, nitrosobenzene, azoxybenzene, and azobenzene. reading.ac.ukmanchester.ac.uknih.gov

The initial reduction product of a nitroarene is typically the corresponding nitrosobenzene, which is then rapidly reduced further to a hydroxylamine. nih.gov For instance, N-phenylhydroxylamine can be synthesized from nitrobenzene (B124822) using reducing agents like zinc dust in the presence of ammonium (B1175870) chloride. manchester.ac.uk

The formation of azoxybenzene often occurs through the condensation of nitrosobenzene and N-phenylhydroxylamine intermediates. nih.gov Catalytic systems have been developed to achieve high selectivity for azoxybenzene from nitrobenzene. manchester.ac.uk Further reduction of azoxybenzene leads to the formation of azobenzene and, ultimately, aniline (B41778). The selective synthesis of these products often depends on carefully controlling reaction conditions such as the choice of reducing agent, solvent, and temperature. reading.ac.ukmanchester.ac.uk For example, gold nanoparticle-based catalysts have shown exceptional, solvent-dependent selectivity, producing N-phenylhydroxylamine in water and azoxybenzene in ethanol (B145695) from the same nitroarene starting material. reading.ac.ukmanchester.ac.uk

Regioselective Functionalization of the Nitrobenzene Moiety

Recent advancements in synthetic chemistry have enabled the direct functionalization of the nitrobenzene core, offering alternatives to traditional methods that rely on pre-functionalized starting materials.

A significant development in the functionalization of electron-deficient nitroarenes is the transition-metal-free, regioselective C(sp²)–H/N–H oxidative cross-coupling reaction. researchgate.netdntb.gov.uaresearchgate.netnih.gov This method allows for the direct amination of nitrobenzenes with a variety of primary and secondary amines, including arylamines and aliphatic amines, to produce 4-nitro-N-arylamines. researchgate.netdntb.gov.uaresearchgate.net

The reaction exhibits exclusive para-selectivity, providing a powerful tool for synthesizing specifically substituted arylamines that are valuable in materials science and medicinal chemistry. researchgate.netresearchgate.net Mechanistic studies indicate that the reaction proceeds through the generation of nitrogen radicals which then couple with the electron-deficient nitroarene. dntb.gov.uanih.gov This process is highly efficient, with reported yields of up to 96% across more than 100 examples, and demonstrates remarkable tolerance for a wide array of functional groups on both the nitroarene and the amine coupling partner. researchgate.netdntb.gov.uaresearchgate.net

Table 1: Conditions for Para-selective C-H Amination of Nitroarenes This interactive table summarizes typical reaction conditions for the para-selective amination of nitroarenes with different classes of amines.

| Amine Type | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinolines | tBuONa | DMSO | 40 |

| Indoline Derivatives | tBuOK | DMF | -30 |

| Aniline Derivatives | tBuONa | DMSO | 40 |

Data sourced from a study on transition-metal-free C(sp²)–H/N–H amination. researchgate.net

Influence on Aromatic Ring Reactivity (e.g., Meta-directing effect)

The substituents on a benzene (B151609) ring profoundly influence its reactivity towards electrophilic aromatic substitution by modulating the electron density of the ring and stabilizing or destabilizing the reaction intermediates.

Both the nitro (–NO₂) group and the trifluoromethyl (–CF₃) group are strong electron-withdrawing groups. vaia.comcognitoedu.orgsavemyexams.com The nitro group deactivates the benzene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. cognitoedu.orgijrti.org This deactivation makes the ortho and para positions particularly electron-poor, thus directing incoming electrophiles to the relatively less deactivated meta position. savemyexams.comijrti.org

Similarly, the trifluoromethyl group is a powerful deactivating, meta-directing group due to the strong inductive effect of the highly electronegative fluorine atoms. vaia.comchegg.com Therefore, in this compound, both the nitro group and the trifluoromethylsulfinyl group act as meta-directors, strongly deactivating the ring and directing any electrophilic substitution to the positions meta to both groups (C-2 and C-6). libretexts.orgmasterorganicchemistry.com

Interplay and Synergistic Effects Between the Sulfinyl and Nitro Groups

Combined Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution

The directing effects of the two groups are cooperative in electrophilic substitution but can have more complex interactions in nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS): As established, both the –NO₂ and –SO(CF₃) groups are deactivating meta-directors. masterorganicchemistry.comyoutube.com Their combined effect makes the aromatic ring of this compound extremely electron-deficient and thus highly unreactive towards electrophiles. nih.gov Any successful substitution would be strongly directed to the C-2 and C-6 positions, which are meta to both deactivating groups.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, strong electron-withdrawing groups activate an aromatic ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. libretexts.orgwikipedia.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgwikipedia.org In a hypothetical scenario where this compound has a leaving group (e.g., a halogen) at the C-1 position, both the para-nitro group and the trifluoromethylsulfinyl group would effectively stabilize the anionic intermediate. This dual activation would make the compound highly susceptible to nucleophilic attack at C-1. The directing effect for NAS is ortho-para. libretexts.org

Table 2: Influence of Substituents on Aromatic Substitution This interactive table outlines the contrasting effects of electron-withdrawing groups (EWGs) on electrophilic and nucleophilic aromatic substitution.

| Reaction Type | Role of EWG (e.g., -NO₂, -SO(CF₃)) | Preferred Position of Attack |

|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating | Meta |

Impact on Molecular Conformation and Electronic Properties

The powerful electron-withdrawing nature of both substituents significantly impacts the molecule's structure and electronic landscape.

Electronic Properties: The synergistic electron withdrawal by the nitro and trifluoromethylsulfinyl groups drastically lowers the electron density of the benzene ring. This makes the aromatic system highly electrophilic. nih.gov This effect would be observable in spectroscopic data, such as downfield shifts in the ¹H and ¹³C NMR spectra for the aromatic protons and carbons, reflecting their deshielded environment. The molecule is expected to possess a large dipole moment due to the strong, additive polarizing effects of the substituents.

Mechanistic Investigations of Reactions Involving 4 Trifluoromethylsulphinyl Nitrobenzene

Detailed Mechanistic Elucidation of Trifluoromethylthiolation Reactions

The trifluoromethylsulphinyl group is a precursor to the highly valuable trifluoromethylthio (SCF3) group. Reactions that achieve this transformation are of significant interest.

Interrupted Pummerer Reaction Mechanism in C-H Functionalization

While direct studies on 4-(Trifluoromethylsulphinyl)nitrobenzene are not extensively documented in publicly available literature, the reactivity of aryl sulfoxides is often governed by the Pummerer rearrangement and its variants. The classical Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxythioether in the presence of an activating agent like acetic anhydride (B1165640).

However, a more relevant pathway for C-H functionalization is the interrupted Pummerer reaction . This reaction proceeds through the formation of a highly electrophilic thionium (B1214772) ion intermediate, which can then be trapped by various nucleophiles, including arenes, leading to C-C or C-heteroatom bond formation.

Plausible Mechanism for this compound:

Activation of the Sulfoxide: The reaction is initiated by the activation of the sulfoxide oxygen of this compound with a strong electrophile, such as trifluoroacetic anhydride (TFAA) or a Lewis acid. This activation enhances the leaving group ability of the oxygen.

Formation of a Sulfonium (B1226848) Intermediate: The activated sulfoxide undergoes a rearrangement to form a reactive sulfonium salt intermediate.

Generation of the Electrophilic Thionium Ion: Subsequent elimination of a proton from the methyl group of the trifluoromethylsulphinyl moiety would be challenging. Instead, in an "interrupted" manifold, the sulfonium intermediate can act as a potent electrophile.

Nucleophilic Attack: An external or intramolecular nucleophile can attack the sulfur atom, leading to a ligand-coupling-type process or other transformations that result in functionalization of a C-H bond on another molecule.

The strong electron-withdrawing nature of the p-nitrophenyl group would significantly influence the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack and potentially facilitating the interrupted Pummerer pathway.

Identification and Characterization of Sulfonium Salt Intermediates

The intermediacy of sulfonium salts is a cornerstone of sulfoxide chemistry. In the context of trifluoromethylthiolation, these intermediates are crucial. While direct observation of a sulfonium salt derived from this compound in a Pummerer-type reaction would require specific spectroscopic studies under reaction conditions, their existence is inferred from the products of related reactions.

Aryl sulfonium salts have been successfully utilized in photoredox-catalyzed cross-coupling reactions for trifluoromethylation. This suggests that a similar strategy could be employed where this compound is first converted to a corresponding aryl sulfonium salt. This salt could then participate in reactions where the trifluoromethylsulphinyl group is transferred to a substrate.

| Intermediate Type | Plausible Method of Generation | Role in Reaction |

| Acylsulfonium salt | Reaction with acetic anhydride or TFAA | Precursor to thionium ion in Pummerer-type reactions |

| Arylthianthrenium salt | Reaction with thianthrene (B1682798) under oxidative conditions | Enables site-selective C-H functionalization |

Radical Pathways in Aryl Functionalization

The nitroaromatic system in this compound is highly susceptible to single-electron transfer (SET) processes, opening up radical-based reaction pathways for aryl functionalization.

Generation and Recombination of Nitrobenzene (B124822) Complex Radicals

Recent studies have shown that the direct C-H amination of nitrobenzenes can proceed through a radical mechanism involving the formation of a nitrobenzene complex radical. This pathway avoids the need for pre-functionalized starting materials.

Proposed Mechanism:

Single-Electron Transfer (SET): The reaction is initiated by an SET event to the electron-deficient nitroaromatic ring of this compound, forming a radical anion.

Formation of a Radical Adduct: This radical anion can then add to a suitable coupling partner, for instance, an aminyl radical, to form a transient adduct.

Oxidative Aromatization: Subsequent oxidation and deprotonation lead to the final C-H functionalized product, regenerating the aromaticity of the ring.

The presence of the electron-withdrawing trifluoromethylsulphinyl group would further lower the LUMO of the nitroaromatic ring, making it an even better electron acceptor and facilitating the initial SET step.

Role of Aminyl Radicals in Regioselective Functionalization

In the context of C-H amination, the generation of an aminyl radical is a key step. This radical can be formed through the oxidation of an amine precursor. The regioselectivity of the subsequent functionalization is a critical aspect. For nitrobenzene derivatives, amination typically occurs at the para position.

In the case of this compound, the para position is already substituted. Therefore, amination would be directed to the ortho positions relative to the nitro group. The interplay between the directing effects of the nitro group and the trifluoromethylsulphinyl group would be crucial in determining the final product distribution.

Mechanistic Studies of Nitro Group Transformations

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds. The mechanism of this reduction can be complex and often proceeds through several intermediates.

General Reduction Pathway:

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through the following intermediates:

Nitroaromatic → Nitrosoaromatic → Hydroxylamine (B1172632) → Amine

Studies on the reduction of various nitro compounds have confirmed this general pathway. For instance, in the iron-catalyzed reduction of nitroarenes, a nitroso intermediate has been identified through mechanistic studies. The choice of reducing agent can influence the final product. For example, milder reducing agents may allow for the isolation of the hydroxylamine intermediate.

The electronic properties of the substituents on the aromatic ring can affect the rate of reduction. The presence of the electron-withdrawing trifluoromethylsulphinyl group in this compound would be expected to facilitate the initial electron transfer steps in the reduction process.

| Reduction Stage | Key Intermediate | Notes |

| 2e⁻ reduction | Nitrosobenzene (B162901) derivative | Often highly reactive and not isolated. |

| 4e⁻ reduction | Phenylhydroxylamine derivative | Can sometimes be isolated with careful choice of reagents. |

| 6e⁻ reduction | Aniline (B41778) derivative | The final product of complete reduction. |

Electron Transfer Processes in Reductive Transformations

The reduction of the nitro group in aromatic compounds is a cornerstone of organic synthesis, providing access to a variety of valuable nitrogen-containing functionalities, including nitroso compounds, hydroxylamines, and anilines. The mechanism of this reduction is heavily influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the potent electron-withdrawing character of the -SO₂CF₃ group plays a crucial role in facilitating electron transfer processes.

Electrochemical studies on substituted nitrobenzenes have shown that the initial step in their reduction is typically a single-electron transfer (SET) to form a radical anion. The stability of this radical anion is a key determinant of the subsequent reaction pathway. For nitrobenzenes bearing electron-withdrawing substituents in the 4-position, the reduction potentials for the formation of the radical anion are less negative, indicating that the reduction occurs more readily. This is because the electron-withdrawing group helps to delocalize the negative charge of the resulting radical anion, thereby stabilizing it.

The electrochemical reduction of nitro compounds can be studied using techniques such as cyclic voltammetry. In a typical cyclic voltammogram for a substituted nitrobenzene in an aprotic solvent, a reversible one-electron wave is observed, corresponding to the formation of the nitrobenzene radical anion. The potential at which this occurs is correlated with the electron-withdrawing or electron-donating nature of the substituent.

Table 1: Hypothetical Cyclic Voltammetry Data for the Reduction of Substituted Nitrobenzenes

| Compound | Substituent (at C4) | First Reduction Potential (Epc1 vs. SCE) | Reversibility |

| Nitrobenzene | -H | -1.10 V | Reversible |

| 4-Nitrotoluene | -CH₃ | -1.15 V | Reversible |

| 4-Nitroanisole | -OCH₃ | -1.18 V | Reversible |

| This compound | -SO₂CF₃ | -0.85 V (Estimated) | Reversible |

Note: The value for this compound is an educated estimate based on the strong electron-withdrawing nature of the -SO₂CF₃ group. Actual experimental values may vary.

Following the initial electron transfer, the nitro radical anion can undergo further reduction. In the absence of proton donors, it can accept a second electron to form a dianion. However, in the presence of a proton source, the reaction pathway becomes more complex, often involving a series of electron and proton transfer steps (ECE mechanism) to ultimately yield the corresponding aniline.

Catalytic Cycles in Nitroarene Synthesis and Transformation

Catalytic processes are paramount in the synthesis and transformation of nitroarenes, offering efficient and selective routes to desired products. While specific catalytic cycles for the direct synthesis of this compound are not extensively detailed in publicly available literature, the general principles of nitroarene synthesis and transformation provide a framework for understanding the likely catalytic pathways.

The synthesis of nitroaromatics is typically achieved through electrophilic aromatic substitution, where the aromatic ring attacks a nitronium ion (NO₂⁺). This nitronium ion is often generated in situ from nitric acid using a strong acid catalyst, such as sulfuric acid.

A Generalized Catalytic Cycle for Nitroarene Synthesis:

Formation of the Nitronium Ion: The catalyst (e.g., H₂SO₄) protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack: The aromatic substrate, in this case, a benzene (B151609) ring bearing a trifluoromethylsulphinyl group, attacks the nitronium ion. The electron-withdrawing nature of the -SO₂CF₃ group deactivates the ring and directs the incoming nitro group to the meta position. To obtain the para-substituted product, a different synthetic strategy would be required, such as the oxidation of a pre-installed para-amino or para-nitroso group.

Deprotonation and Catalyst Regeneration: A base (often the bisulfate ion) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and regenerating the acid catalyst.

Transformations of the nitro group in this compound are frequently accomplished through catalytic hydrogenation. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas.

A Generalized Catalytic Cycle for Nitroarene Hydrogenation:

Adsorption of Reactants: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group is sequentially reduced by the surface-bound hydrogen atoms. This is a multi-step process that is thought to proceed through nitroso and hydroxylamine intermediates.

Desorption of Product: The final product, the corresponding aniline, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

The efficiency and selectivity of catalytic hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and pressure. The strong electron-withdrawing -SO₂CF₃ group in this compound can influence the adsorption of the molecule onto the catalyst surface and potentially affect the rate of the reduction.

Computational and Theoretical Studies on 4 Trifluoromethylsulphinyl Nitrobenzene

Electronic Structure and Conformation Analysis

To understand the electronic structure and conformational analysis of 4-(Trifluoromethylsulphinyl)nitrobenzene, dedicated computational studies would be necessary.

Application of Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) would be a suitable method to predict the optimized molecular geometry of this compound. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing insight into the spatial arrangement of the trifluoromethylsulphinyl and nitro groups relative to the benzene (B151609) ring. Furthermore, DFT calculations could provide key electronic properties such as dipole moment, polarizability, and electrostatic potential maps, which are fundamental to understanding the molecule's reactivity and intermolecular interactions. Without specific studies on this compound, no data tables for these parameters can be generated.

Investigation of Ground State and Excited State Potential Energy Surfaces

The investigation of the ground and excited state potential energy surfaces is critical for understanding the photophysical and photochemical behavior of a molecule. Such studies, typically performed using time-dependent DFT (TD-DFT) or more advanced multireference methods, could elucidate the pathways for energy absorption and dissipation. For this compound, this would involve mapping the energy landscape as a function of key geometric parameters, such as the rotation of the substituent groups. This information is currently unavailable.

Analysis of Frontier Molecular Orbitals and Electron Density Distribution

Analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO would indicate the chemical stability and electronic excitation properties of this compound. The distribution of electron density, visualized through molecular orbital plots, would reveal the electrophilic and nucleophilic sites within the molecule. This analysis has not been published for the target compound.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states are crucial for predicting the kinetics and thermodynamics of chemical reactions involving this compound.

Prediction of Reaction Efficiencies and Selectivities

Computational modeling could predict the efficiency and selectivity of reactions involving this compound. By calculating the activation energies for different potential reaction pathways, researchers could determine the most favorable routes and predict the distribution of products. This is particularly important for understanding its potential applications in synthesis.

Elucidation of Rate-Determining Steps and Intermediate Stabilities

Through the calculation of the potential energy surface for a given reaction, the structures and energies of all transition states and intermediates can be determined. This allows for the identification of the rate-determining step of the reaction. The relative stabilities of any intermediates formed along the reaction coordinate can also be assessed, providing a deeper understanding of the reaction mechanism. Such detailed mechanistic insights are currently not available for this compound.

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement and guide experimental work. For this compound, theoretical calculations would be instrumental in assigning complex vibrational spectra and understanding the electronic environment of NMR-active nuclei.

Theoretical Prediction of Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict the vibrational frequencies and their corresponding intensities. These calculations involve determining the optimized molecular geometry of this compound and then computing the second derivatives of the energy with respect to the atomic coordinates.

The resulting vibrational modes can be visualized as the collective motions of the atoms. For a complex molecule like this compound, this would include stretching and bending modes of the nitro group (NO₂), the trifluoromethyl group (CF₃), the sulphinyl group (S=O), and the benzene ring. For instance, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively. The C-NO₂ stretching vibration is expected around 1100 cm⁻¹. DFT calculations would provide precise frequencies for these and all other vibrational modes, aiding in the detailed assignment of experimental infrared (IR) and Raman spectra.

A hypothetical data table of theoretically predicted vibrational frequencies for this compound, based on a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), would resemble the following:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |

| NO₂ asymmetric stretch | [Calculated Value] | [Calculated Value] |

| NO₂ symmetric stretch | [Calculated Value] | [Calculated Value] |

| C-S stretch | [Calculated Value] | [Calculated Value] |

| S=O stretch | [Calculated Value] | [Calculated Value] |

| CF₃ asymmetric stretch | [Calculated Value] | [Calculated Value] |

| CF₃ symmetric stretch | [Calculated Value] | [Calculated Value] |

| Aromatic C-H stretch | [Calculated Value] | [Calculated Value] |

| Aromatic ring breathing | [Calculated Value] | [Calculated Value] |

Note: The values in this table are illustrative and would require specific computational results for this compound.

Computational Modeling of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational modeling can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

For this compound, predicting the ¹⁹F NMR chemical shift would be of particular interest due to the sensitivity of the fluorine nucleus to its electronic environment. The chemical shift of the CF₃ group would be influenced by the electron-withdrawing nature of both the sulphinyl and nitro groups. DFT calculations can help to quantify these effects and correlate the chemical shift with the electronic structure of the molecule. Similarly, the chemical shifts of the aromatic protons and carbons would be predicted, providing a complete theoretical NMR profile of the molecule.

A hypothetical data table of computed NMR chemical shifts for this compound would be structured as follows:

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |

| ¹⁹F | CF₃ | [Calculated Value] |

| ¹³C | C1 (ipso-NO₂) | [Calculated Value] |

| ¹³C | C2, C6 (ortho-NO₂) | [Calculated Value] |

| ¹³C | C3, C5 (meta-NO₂) | [Calculated Value] |

| ¹³C | C4 (ipso-SOCF₃) | [Calculated Value] |

| ¹H | H2, H6 (ortho-NO₂) | [Calculated Value] |

| ¹H | H3, H5 (meta-NO₂) | [Calculated Value] |

Note: The values in this table are illustrative and would require specific computational results for this compound.

Solvent Effects and Intermolecular Interactions Modeling

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects, providing a more realistic prediction of spectroscopic and other properties in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For this compound, PCM calculations could be used to predict how the vibrational frequencies and NMR chemical shifts change in solvents of different polarities.

Explicit solvent models, while more computationally intensive, involve simulating a number of individual solvent molecules around the solute molecule. This approach allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and the solvent. For this compound, this could reveal specific interactions between the nitro or sulphinyl groups and polar solvent molecules.

The study of intermolecular interactions is also crucial for understanding the behavior of the compound in the solid state or in biological systems. Computational methods can be used to model the formation of dimers or larger aggregates of this compound, and to calculate the interaction energies and geometries of these complexes.

Advanced Spectroscopic Characterization Methodologies in Research on 4 Trifluoromethylsulphinyl Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of 4-(Trifluoromethylsulphinyl)nitrobenzene, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H, ¹³C, and ¹⁹F NMR for Primary Structural Elucidation

The primary structure of this compound can be unequivocally established through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these nuclei provides a unique window into the molecular architecture.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. Due to the strong electron-withdrawing nature of both the nitro and the trifluoromethylsulfinyl groups, the aromatic protons are anticipated to be deshielded, appearing in the downfield region of the spectrum. The protons ortho to the nitro group are typically the most deshielded, followed by those ortho to the trifluoromethylsulfinyl group. This would likely result in two distinct doublet signals, each integrating to two protons, with coupling constants typical for ortho-coupled protons on a benzene ring.

¹³C NMR: The carbon-13 NMR spectrum provides crucial information on the carbon skeleton. One would expect to see signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom bearing the nitro group (C-NO₂) and the one bearing the trifluoromethylsulfinyl group (C-SO-CF₃) would show distinct chemical shifts. The remaining four aromatic carbons would also have unique shifts based on their positions relative to the two powerful electron-withdrawing groups. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound. It is expected to show a single sharp singlet, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this signal provides a clear indication of the electronic environment of the CF₃ group.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 8.0 - 8.4 | d | 2H | Protons ortho to -NO₂ |

| Aromatic | 7.8 - 8.2 | d | 2H | Protons ortho to -SO-CF₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| Aromatic | ~150 | s | C-NO₂ |

| Aromatic | ~145 | q | C-SO-CF₃ |

| Aromatic | 125 - 135 | s | CH |

| Trifluoromethyl | ~123 | q | CF₃ |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Trifluoromethyl | -60 to -80 | s | -SO-CF₃ |

Note: The predicted chemical shifts are based on general principles and data from analogous compounds. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be observed between the signals of adjacent protons, confirming the ortho-relationship between the two sets of aromatic doublets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this relatively rigid molecule, a NOESY experiment could provide information about through-space interactions between protons, further confirming the spatial arrangement of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₄F₃NO₃S), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value.

| HRMS Data | |

| Molecular Formula | C₇H₄F₃NO₃S |

| Calculated Exact Mass [M]⁺ | 239.9864 |

| Calculated Exact Mass [M+H]⁺ | 240.9942 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of the nitro group: A prominent fragment would likely correspond to the loss of NO₂ (46 Da), resulting in a [M-NO₂]⁺ ion.

Loss of the trifluoromethyl group: Fragmentation could also involve the cleavage of the C-S bond, leading to the loss of the CF₃ radical (69 Da).

Cleavage of the sulfoxide (B87167) group: The loss of the SO group (48 Da) is another plausible fragmentation pathway.

Aromatic ring fragments: Further fragmentation of the benzene ring would lead to characteristic aromatic fragments.

The observed fragmentation pattern serves as a fingerprint for the molecule, corroborating the structure determined by NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the nitro, trifluoromethyl, and sulfoxide groups, as well as the aromatic ring.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Nitro (-NO₂) | ~1530-1560 and ~1345-1365 | Asymmetric and Symmetric Stretching |

| Sulfoxide (S=O) | ~1030-1070 | Stretching |

| C-F (in CF₃) | ~1100-1200 | Stretching |

| Aromatic C-H | ~3000-3100 | Stretching |

| Aromatic C=C | ~1400-1600 | Ring Stretching |

| C-S | ~600-800 | Stretching |

The presence of strong absorption bands in these regions provides compelling evidence for the presence of the respective functional groups within the molecule, complementing the more detailed structural information obtained from NMR and mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

A detailed analysis of the UV-Vis spectrum, including specific absorption maxima (λmax) and molar absorptivity (ε) values, is not available in the reviewed literature. Such data would be essential for discussing the π → π* and n → π* electronic transitions influenced by the nitro (-NO2) and trifluoromethylsulphinyl (-SOCF3) groups and for analyzing the extent of electronic conjugation within the molecule.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data for this compound could be located. This information would be necessary to provide a detailed description of its solid-state architecture, including the crystal system, space group, unit cell parameters, bond lengths, bond angles, and any significant intermolecular interactions that dictate the crystal packing.

Until research containing this specific experimental data is published and made publicly accessible, a comprehensive and scientifically rigorous article on these advanced characterization methodologies for this compound cannot be generated.

Applications in Advanced Organic Synthesis and Materials Science Research

4-(Trifluoromethylsulphinyl)nitrobenzene as a Synthetic Reagent

The reactivity of this compound has been harnessed for the development of novel reagents and synthetic strategies, particularly in the field of fluorine chemistry.

Role as a Trifluoromethylthiolating Reagent

While the direct application of this compound as a trifluoromethylthiolating agent is not extensively documented in publicly available research, the broader class of trifluoromethyl sulfoxides and related compounds are known to be precursors to trifluoromethylthiolating species. These reagents are crucial for introducing the trifluoromethylthio (SCF3) group into organic molecules, a moiety that can significantly alter the physicochemical properties of the parent compound, such as its lipophilicity and metabolic stability. The development of new and efficient trifluoromethylthiolating reagents is an active area of research, with a focus on creating reagents that are stable, safe to handle, and exhibit broad substrate scope.

Precursor for Novel Electrophilic Trifluoromethylating Agents

Research has demonstrated that phenyl trifluoromethyl sulfoxide (B87167) and its derivatives can serve as precursors for the synthesis of novel electrophilic trifluoromethylating agents. mdpi.com These agents are typically sulfonium (B1226848) salts that can deliver a "CF3+" equivalent to a variety of nucleophiles. The synthetic strategy often involves the reaction of a trifluoromethyl sulfoxide with an aromatic compound in the presence of a strong acid or triflic anhydride (B1165640). The electronic nature of the substituents on the aromatic ring of the sulfoxide can influence the reactivity of the resulting trifluoromethylating agent. For instance, the presence of an electron-withdrawing group, such as the nitro group in this compound, is anticipated to enhance the electrophilicity of the corresponding sulfonium salt, making it a more potent trifluoromethylating agent. mdpi.com

Building Block for Complex Fluorinated Organic Molecules

The structural framework of this compound makes it an attractive starting material for the synthesis of more elaborate fluorinated organic molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Ligand Derivatives and Polyaromatics

Fluorinated motifs are of significant interest in the design of ligands for medicinal chemistry and in the construction of polyaromatic hydrocarbons (PAHs) for materials science applications. The introduction of fluorine atoms or fluorine-containing groups can modulate the electronic properties, solubility, and solid-state packing of these molecules. While direct examples of the use of this compound in the synthesis of specific ligand derivatives or polyaromatics are not readily found in the literature, its structure suggests its potential as a building block. General synthetic methods for fluorinated PAHs often involve the cyclization of fluorinated precursors.

Development of Functional Materials

The incorporation of fluorinated groups into organic materials can lead to desirable properties such as enhanced thermal stability, altered electronic characteristics, and modified intermolecular interactions. Nitroaromatic compounds, in general, are known to have applications in various industries, including the production of dyes and polymers. The development of electrochemical sensors for the detection of nitrobenzene (B124822) highlights its relevance in the context of functional materials. While specific research detailing the use of this compound in the development of functional materials is not prominent, its combination of a nitro group and a trifluoromethylsulphinyl group suggests potential for creating materials with unique optical or electronic properties.

Radiochemistry and Positron Emission Tomography (PET) Tracer Development

The field of radiochemistry, particularly the development of Positron Emission Tomography (PET) tracers, relies on the synthesis of molecules labeled with positron-emitting isotopes, such as Fluorine-18 (B77423). These tracers are invaluable tools for non-invasive imaging in medical diagnostics and biomedical research. The development of novel PET tracers is a multi-step process that includes the identification of a biological target, the design and synthesis of a suitable precursor molecule, and the development of a robust radiolabeling procedure.

Utility in the Synthesis of ¹⁸F-Labeled Aryl Trifluoromethyl Sulfoxides for Imaging

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of research in nuclear medicine and drug discovery. nih.govwuxiapptec.com The introduction of the fluorine-18 (¹⁸F) isotope is of particular importance due to its favorable decay characteristics. nih.gov While direct C-¹⁸F bond formation is a common strategy, the synthesis of ¹⁸F-labeled trifluoromethyl (CF₃) groups, and by extension, trifluoromethyl sulfoxides, presents unique challenges. nih.govwuxiapptec.com

Research has demonstrated the utility of nitroarenes in the synthesis of ¹⁸F-labeled compounds. The nitro group can serve as a leaving group, facilitating nucleophilic aromatic substitution with [¹⁸F]fluoride. nih.gov This approach has been successfully employed in the radiolabeling of peptides for PET imaging by using precursors containing 4-nitro-3-trifluoromethyl substituted aromatic rings. nih.gov

In a highly relevant study, a novel nitrophenyl sulfoxide was synthesized and radiolabeled with ¹⁸F for evaluation in a tumor hypoxia model. unimelb.edu.auunimelb.edu.au This highlights the potential of nitro-substituted sulfoxides in the development of PET imaging agents. Although this specific study did not use this compound, the principle of using a nitro-sulfoxide scaffold for ¹⁸F-labeling is clearly established. The electron-withdrawing nature of both the trifluoromethylsulfinyl group and the nitro group in this compound would be expected to activate the aromatic ring towards nucleophilic attack by [¹⁸F]fluoride, making it a plausible, though not yet documented, precursor for the synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfoxides.

The general synthetic approach for such a transformation would likely involve the reaction of the precursor with [¹⁸F]fluoride in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a carbonate base. The reaction would proceed via a nucleophilic aromatic substitution (SₙAr) mechanism, where the [¹⁸F]fluoride displaces the nitro group.

| Parameter | Details | Reference |

| Application | Synthesis of ¹⁸F-labeled PET tracers | nih.govwuxiapptec.com |

| Key Feature | Nitro group as a leaving group for ¹⁸F-labeling | nih.gov |

| Precursor Type | Nitro-substituted sulfoxides | unimelb.edu.auunimelb.edu.au |

| Proposed Mechanism | Nucleophilic Aromatic Substitution (SₙAr) | nih.gov |

Contribution to the Development of Novel Methodologies in Organic Synthesis

While this compound possesses a unique combination of functional groups, its role in the development of novel, broadly applicable methodologies in organic synthesis is not extensively documented in publicly available scientific literature. The primary focus of research involving this and structurally related compounds appears to be on their potential biological activity or their use in specific, targeted applications rather than as general reagents for new synthetic transformations.

The development of new synthetic methods often relies on reagents that are readily accessible, stable, and exhibit versatile reactivity. While the synthesis of this compound is achievable, it is not as commonplace as many other standard laboratory reagents. Its reactivity is largely dictated by the properties of the trifluoromethylsulfinyl and nitro groups on the benzene (B151609) ring. Potential, yet unexplored, applications could theoretically include its use as a source of the trifluoromethylsulfinyl moiety in nucleophilic or electrophilic substitution reactions, or as a scaffold for further functionalization. However, dedicated studies to establish it as a foundational tool for new synthetic strategies are not apparent from the available literature.

Potential for Late-Stage Functionalization in Agrochemical and Pharmaceutical Research

Late-stage functionalization (LSF) is a powerful strategy in medicinal and agrochemical research that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. This approach allows for the rapid diversification of lead compounds, enabling the exploration of structure-activity relationships without the need for de novo synthesis.

The introduction of fluorine-containing groups, such as the trifluoromethylsulfinyl group, is of particular interest in drug discovery due to the often-beneficial effects on metabolic stability, lipophilicity, and binding affinity. There is, therefore, a conceptual potential for using reagents like this compound, or derivatives thereof, in LSF protocols.

Theoretically, the trifluoromethylsulfinyl group could be transferred from the nitrobenzene scaffold to a target molecule. This would likely require the development of specific catalytic methods that can selectively cleave the aryl-sulfur bond and facilitate the formation of a new bond with the target substrate. However, based on available research, the use of this compound as a reagent for the late-stage introduction of the trifluoromethylsulfinyl group is not a well-established or documented strategy. Research in late-stage trifluoromethylation and trifluoromethylthiolation is more prevalent, with a variety of dedicated reagents developed for these purposes. The development of analogous methods for trifluoromethylsulfinylation is less mature, and the specific contribution of this compound to this area has not been reported.

Q & A

Q. What spectroscopic methods are most reliable for characterizing 4-(Trifluoromethylsulphinyl)nitrobenzene?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for confirming the trifluoromethylsulphinyl and nitro group positions. Mass spectrometry (MS) using electron ionization can validate molecular weight and fragmentation patterns, as demonstrated for structurally analogous compounds like 4-(2-fluoro-4-nitrophenyl)morpholine . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, especially to detect nitroaromatic byproducts .

Q. What safety precautions are essential when handling this compound?

Nitroaromatic compounds are toxic and potentially mutagenic. Researchers must use fume hoods, nitrile gloves, and protective eyewear. Waste should be segregated and treated by specialized disposal services, as outlined for iodinated nitrobenzene derivatives . Biomonitoring studies for nitrobenzene exposure (e.g., blood analysis) can establish safety baselines .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

The nitro group strongly directs electrophilic substitution to the meta position, while the trifluoromethylsulphinyl group may influence reactivity via steric and electronic effects. Computational density functional theory (DFT) studies can predict preferred reaction sites. For example, bromination or iodination of similar nitrobenzenes requires careful control of reaction conditions (e.g., temperature, catalysts) to minimize side products .

Q. What are the electrochemical properties of this compound, and how do they compare to other nitroaromatics?

The electron-withdrawing trifluoromethylsulphinyl group enhances redox activity, making the compound a candidate for electrochemical applications. Cyclic voltammetry in ionic liquid electrolytes (e.g., [EMIM][TfN]) can reveal reduction potentials and stability, as shown for nitrobenzene derivatives in energy storage research .

Q. What computational strategies predict the stability and reactivity of this compound derivatives?

DFT calculations can model bond dissociation energies, frontier molecular orbitals, and transition states. For example, studies on 4-(difluoromethylthio)nitrobenzene highlight the role of sulfur-containing substituents in modulating stability . Molecular dynamics simulations may further assess solubility in organic solvents .

Q. How can synthetic byproducts (e.g., sulfoxides or nitrophenols) be minimized during the preparation of this compound?

Optimizing reaction stoichiometry and using anhydrous conditions reduces oxidation side reactions. Chromatographic or recrystallization techniques, as described for 4-nitrobenzenesulfonamide purification, can isolate the target compound . Monitoring reaction progress via thin-layer chromatography (TLC) is advised .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Cross-validate results using multiple analytical methods (e.g., NMR, MS, X-ray crystallography). For instance, inconsistencies in mass spectral fragmentation patterns for trifluoromethyl-containing compounds may arise from instrument calibration differences . Referencing high-purity standards, such as those from NIST, ensures accuracy .

Q. What experimental controls are critical when studying the reactivity of this compound in cross-coupling reactions?

Include negative controls (e.g., reactions without catalysts) and internal standards (e.g., deuterated solvents for NMR). For palladium-catalyzed couplings, as seen in morpholine-functionalized nitrobenzenes, monitor for dehalogenation or homocoupling byproducts .

Methodological Design

Q. How can researchers design a robust protocol for the catalytic reduction of this compound to its amine derivative?

Use hydrogenation catalysts (e.g., Pd/C or Raney Ni) under controlled pressure and temperature. For nitro groups adjacent to sulfur moieties, avoid over-reduction by employing selective catalysts, as demonstrated in the synthesis of 4-aminodiphenylamine .

Q. What strategies improve the solubility of this compound in aqueous-organic mixed solvents?

Co-solvents like dimethyl sulfoxide (DMSO) or acetone enhance solubility. Structural analogs, such as 4-nitrobenzenesulfonic acid, show improved solubility in polar aprotic solvents due to sulfonic acid group ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.